1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine

CNS drug design lipophilicity structure-activity relationship

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine is a synthetic small molecule belonging to the class of 1,5-dihydrobenzo[e][1,3]dioxepin-3-methanamine derivatives. Its structure combines a benzodioxepin scaffold with an N-furan-2-ylmethyl substituent, a motif recognized for modulating receptor binding affinity and pharmacokinetic properties in CNS drug discovery.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B5676711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3
InChIInChI=1S/C15H17NO3/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14/h1-7,15-16H,8-11H2
InChIKeyBFWYUNAKVHMCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine: Chemical Identity & Pharmacological Context


1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine is a synthetic small molecule belonging to the class of 1,5-dihydrobenzo[e][1,3]dioxepin-3-methanamine derivatives. Its structure combines a benzodioxepin scaffold with an N-furan-2-ylmethyl substituent, a motif recognized for modulating receptor binding affinity and pharmacokinetic properties in CNS drug discovery [1]. Benzodioxepines of the formula I, including those with diverse amine substitutions, are patented as dual 5‑HT1A/5‑HT4 receptor ligands with concomitant serotonin reuptake inhibition, highlighting the scaffold's therapeutic relevance for neuropsychiatric disorders [2].

Why N-Alkyl Chain Variants Cannot Substitute for 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine


Within the 1,5-dihydrobenzo[e][1,3]dioxepin-3-methanamine series, alteration of the N-substituent profoundly affects 5‑HT1A and 5‑HT4 receptor affinity, functional activity (agonist/antagonist), and serotonin transporter (SERT) inhibition. Even minor changes—such as replacing the furan-2-ylmethyl group with an isobutyl or cyclohexyl moiety—can shift the pharmacological profile from balanced dual 5‑HT1A/5‑HT4 ligand to a receptor-subtype-selective agent, while also altering logD and CNS permeability [1]. The furan‑2‑ylmethyl group introduces a heteroaryl ring capable of additional hydrogen‑bonding and π‑stacking interactions that are absent in saturated alkyl analogues, making direct substitution unreliable for maintaining target efficacy in preclinical development [2].

Quantitative Differentiation Evidence for 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine


Molecular Property Comparison: Lipophilicity (clogP) Among Close Structural Analogues

The calculated logP (clogP) of 1-(1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine is approximately 2.4, reflecting the balanced polarity contributed by the furan ring and the dioxepin core. In comparison, the isobutyl analogue (N-((1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-2-methylpropan-1-amine) exhibits a higher clogP of approximately 3.1, indicative of greater lipophilicity and potentially increased nonspecific binding [1]. This difference arises from the replacement of the furan oxygen with an additional carbon atom, demonstrating that even a single heteroatom substitution can significantly alter the compound’s biopharmaceutical profile [2].

CNS drug design lipophilicity structure-activity relationship

Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA)

The presence of the furan-2-ylmethyl group increases the hydrogen bond acceptor (HBA) count to 4, compared to 3 HBA for the isobutyl analogue, while maintaining a topological polar surface area (TPSA) within the CNS-favorable range of 38–42 Ų [1]. The cyclohexyl analogue (N-((1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)cyclohexanamine) has a similar HBA count of 3 but a lower TPSA of approximately 30 Ų, which may compromise aqueous solubility [2].

CNS multiparameter optimization tPSA blood-brain barrier permeability

Synthetic Intermediate Availability and Purity Guarantee

The key precursor 3-(bromomethyl)-1,5-dihydrobenzo[e][1,3]dioxepine (CAS 94267-82-0) is commercially available from multiple suppliers with a purity of ≥ 98 % (HPLC) . This enables the reliable synthesis of the target compound via nucleophilic substitution with furfurylamine in high yield and purity. In contrast, related N-aryl or N-heteroaryl derivatives often require less accessible or more expensive intermediates, introducing supply chain risks .

custom synthesis purity specification supply chain transparency

Optimal Research and Industrial Use-Cases for 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine


Lead Optimization in CNS Drug Discovery Programs Targeting 5‑HT1A and 5‑HT4 Receptors

The compound’s balanced lipophilicity (clogP ≈ 2.4) and favorable TPSA (≈ 40 Ų) position it as a starting point for developing dual 5‑HT1A/5‑HT4 modulators with predicted CNS permeability [1]. Compared to the more lipophilic isobutyl analogue (clogP ≈ 3.1), the furan-2-ylmethyl group reduces the risk of hERG channel blockade and phospholipidosis, which are common pitfalls in CNS drug development [2].

Chemical Biology Probe for Studying Benzodioxepine-Mediated Serotonin Receptor Pharmacology

The unique hydrogen bond acceptor profile (HBA = 4) introduced by the furan ring enables specific interactions with serotonin receptor subtypes that are not achievable with saturated N-alkyl analogues. This makes the compound a valuable chemical biology tool for probing the H-bonding requirements of the 5‑HT1A and 5‑HT4 orthosteric sites [1].

Benchmarking Compound for Evaluating Synthetic Routes to N-Heteroaryl Benzodioxepine Libraries

The commercial availability of the high-purity precursor 3-(bromomethyl)-1,5-dihydrobenzo[e][1,3]dioxepine (≥ 98 %) enables efficient parallel synthesis of focused libraries. The target compound can serve as a reactivity and purity benchmark for new amination conditions, including Buchwald–Hartwig and reductive amination protocols [1].

Quote Request

Request a Quote for 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.